Methylconiine
Overview
Description
Methylconiine is a toxic alkaloid found in the plant poison hemlock (Conium maculatum). It is a derivative of coniine, which is historically infamous for its use in the execution of Socrates. This compound is a piperidine alkaloid with the molecular formula C₉H₁₉N and a molecular weight of 141.25 g/mol . It is a colorless oily liquid with a pungent smell and is known for its potent biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylconiine can be synthesized through several methods. One enantioselective synthesis involves starting from L-lysine and using anodic oxidation as a key step. The process includes the conversion of an intermediate acid to optically active (+)-N-methylconiine through successive reduction with sodium borohydride and lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound is not well-documented due to its toxicity and limited commercial applications. the synthesis methods used in research laboratories can be scaled up for industrial purposes if needed.
Chemical Reactions Analysis
Types of Reactions: Methylconiine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or carboxylic acids, while reduction typically yields the corresponding amines.
Scientific Research Applications
Methylconiine has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of piperidine alkaloids and their derivatives.
Medicine: Research is ongoing to explore its potential use in pain relief without addictive side effects.
Industry: Although limited, it can be used in the synthesis of other complex organic compounds.
Mechanism of Action
Methylconiine exerts its effects by blocking nicotinic acetylcholine receptors in the nervous system. This inhibition leads to the disruption of neurotransmission, causing symptoms such as ataxia, tremors, and convulsions. In severe cases, it can lead to death by respiratory failure .
Comparison with Similar Compounds
Coniine: The parent compound, also found in poison hemlock, with similar toxic effects.
Conhydrine: Another piperidine alkaloid with similar biological activity.
Pseudoconhydrine: A stereoisomer of conhydrine with slightly different properties.
Gamma-coniceine: A precursor in the biosynthesis of coniine and methylconiine.
Uniqueness: this compound is unique due to its specific methylation, which alters its pharmacological properties compared to coniine. This methyl group can influence its interaction with biological targets and its overall toxicity profile.
Properties
IUPAC Name |
(2S)-1-methyl-2-propylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-3-6-9-7-4-5-8-10(9)2/h9H,3-8H2,1-2H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBHREGSQFAWDJ-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCCN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CCCCN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10896911 | |
Record name | (2S)-1-Methyl-2-propylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10896911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35305-13-6 | |
Record name | (2S)-1-Methyl-2-propylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35305-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylconiine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035305136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-1-Methyl-2-propylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10896911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYLCONIINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KO6UG4YXE1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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